

A Comprehensive Technical Guide to 2-Methylisonicotinic Acid (CAS 4021-11-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Methylisonicotinic acid*

Cat. No.: B1303123

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylisonicotinic acid, with CAS number 4021-11-8, is a substituted pyridinecarboxylic acid that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural features, including a pyridine ring, a carboxylic acid group, and a methyl group, offer multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.^[1] This guide provides an in-depth overview of its physicochemical properties, experimental protocols for its synthesis, purification, and analysis, and its significant role in the development of targeted therapeutics, particularly as a key intermediate for the IKK β inhibitor ML-120B.

Physicochemical Properties

2-Methylisonicotinic acid is typically a white to off-white or light brown crystalline powder.^[1] A summary of its key quantitative physicochemical properties is presented in Table 1.

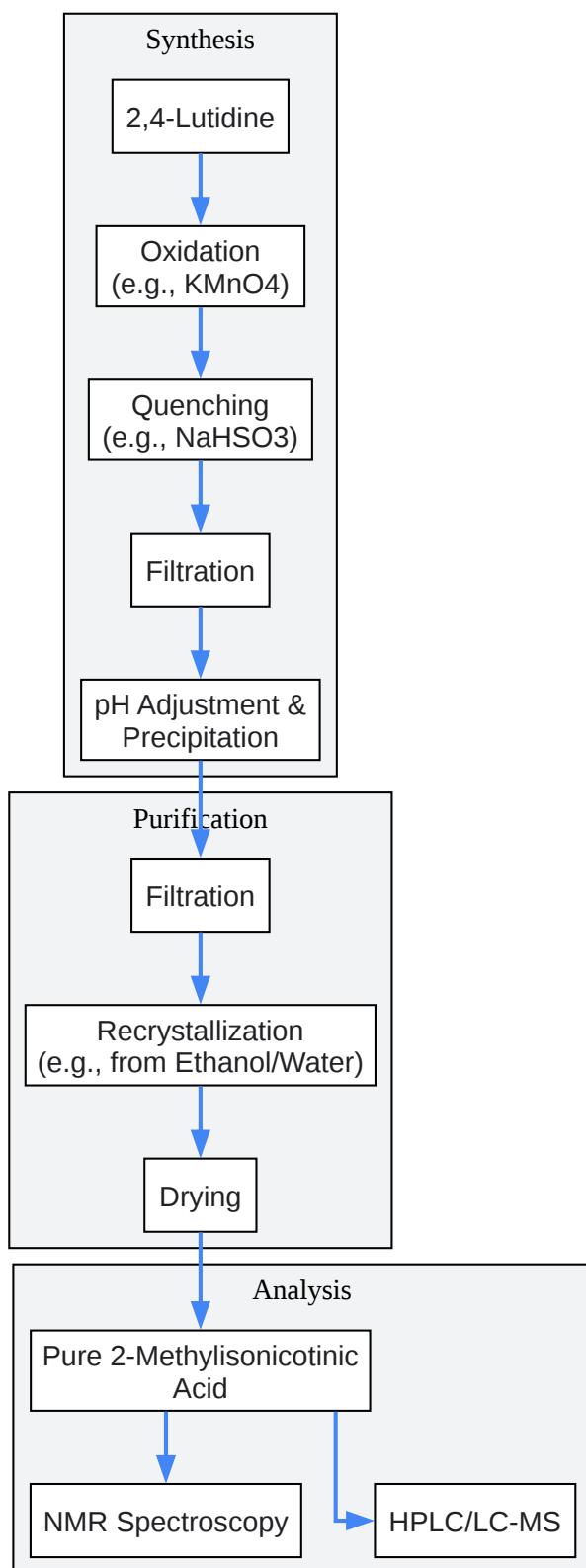
Property	Value	Reference(s)
CAS Number	4021-11-8	[1]
Molecular Formula	C ₇ H ₇ NO ₂	[1]
Molecular Weight	137.14 g/mol	[1]
Melting Point	295-299 °C (decomposes)	[1]
Boiling Point (Predicted)	368.2 ± 22.0 °C at 760 mmHg	[1]
pKa (Predicted)	2.02 ± 0.10	[1]
Appearance	White to almost white powder/crystal	[2]
Solubility	While specific quantitative data for 2-methylisonicotinic acid is not readily available, its isomer, nicotinic acid, is soluble in hot water and ethanol, and highly soluble in dimethyl sulfoxide (DMSO). [3] [4] It is expected to have low solubility in non-polar organic solvents.	[3] [4]

Experimental Protocols

Synthesis: Oxidation of 2,4-Lutidine

A common synthetic route to **2-methylisonicotinic acid** involves the selective oxidation of one of the methyl groups of 2,4-lutidine. While a specific detailed protocol was not found in the immediate search results, a general procedure can be outlined based on established chemical principles for the oxidation of alkylpyridines.

Materials:


- 2,4-Lutidine

- Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂)
- Sulfuric acid (H₂SO₄)
- Sodium bisulfite (NaHSO₃)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Water
- Ethanol

Procedure:

- In a reaction vessel, a solution of 2,4-lutidine in water is prepared.
- The solution is acidified with sulfuric acid.
- A strong oxidizing agent, such as potassium permanganate, is added portion-wise while maintaining the reaction temperature.
- After the addition is complete, the mixture is heated to drive the reaction to completion.
- The reaction is cooled, and any excess oxidizing agent is quenched by the addition of sodium bisulfite.
- The precipitated manganese dioxide is removed by filtration.
- The pH of the filtrate is adjusted to the isoelectric point of **2-methylisonicotinic acid** using hydrochloric acid or sodium hydroxide to precipitate the crude product.
- The crude product is collected by filtration, washed with cold water, and dried.

Below is a Graphviz diagram illustrating the general experimental workflow for the synthesis and purification of **2-Methylisonicotinic acid**.

[Click to download full resolution via product page](#)

General experimental workflow for **2-Methylisonicotinic acid**.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude **2-methylisonicotinic acid**.[\[5\]](#)[\[6\]](#)

Materials:

- Crude **2-Methylisonicotinic acid**
- Ethanol or an ethanol/water mixture
- Activated charcoal (optional)
- Büchner funnel and flask
- Filter paper

Procedure:

- The crude **2-methylisonicotinic acid** is placed in an Erlenmeyer flask.
- The minimum amount of hot solvent (e.g., ethanol or an ethanol/water mixture) is added to dissolve the solid completely.[\[6\]](#)
- If colored impurities are present, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
- The hot solution is filtered by gravity filtration to remove insoluble impurities and activated charcoal.
- The filtrate is allowed to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[\[2\]](#)[\[7\]](#)
- The purified crystals are collected by vacuum filtration using a Büchner funnel.
- The crystals are washed with a small amount of cold solvent.
- The purified **2-methylisonicotinic acid** is dried in a vacuum oven.

Analytical Methods: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of **2-methylisonicotinic acid**.

Sample Preparation: A small amount of the purified product is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O with a small amount of NaOD to aid solubility.

Expected ¹H NMR Signals:

- A singlet for the methyl (CH₃) protons.
- Signals corresponding to the protons on the pyridine ring. The exact chemical shifts and splitting patterns will depend on the substitution pattern.
- A broad singlet for the carboxylic acid (COOH) proton, which may be exchangeable with D₂O.

Expected ¹³C NMR Signals:

- A signal for the methyl carbon.
- Signals for the carbons of the pyridine ring.
- A signal for the carboxylic acid carbon.

The integration of the proton signals can be used to confirm the relative number of protons in different environments, and the absence of significant impurity peaks indicates a high degree of purity.


Biological Activity and Signaling Pathways

2-Methylisonicotinic acid is a key intermediate in the synthesis of the selective I_KB kinase β (IKKβ) inhibitor, ML-120B (N-[6-chloro-7-methoxy-9H-β-carbolin-8-yl]-2-methylnicotinamide).^[8] ^[9] IKKβ is a critical component of the canonical NF-κB signaling pathway, which plays a central role in inflammation, immunity, cell survival, and proliferation.^[10]^[11]

The NF-κB transcription factors are normally held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins.[\[10\]](#) Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β), the IKK complex, which includes the catalytic subunits IKKα and IKKβ, is activated.[\[1\]](#) IKKβ then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[\[11\]](#)[\[12\]](#) The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in the inflammatory response and cell survival.[\[10\]](#)

By inhibiting IKKβ, compounds derived from **2-methylisonicotinic acid**, such as ML-120B, can block the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.[\[8\]](#) This mechanism of action makes IKKβ inhibitors promising therapeutic agents for inflammatory diseases and certain types of cancer where the NF-κB pathway is constitutively active.[\[9\]](#)[\[11\]](#)

The following Graphviz diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by IKKβ inhibitors derived from **2-methylisonicotinic acid**.

[Click to download full resolution via product page](#)

Canonical NF-κB signaling pathway and IKKβ inhibition.

Applications in Drug Development

The primary application of **2-methylisonicotinic acid** in drug development is its role as a key starting material and intermediate.^[1] Its utility is highlighted in the synthesis of:

- IKK β Inhibitors: As detailed above, it is a precursor to ML-120B, a potent and selective inhibitor of IKK β investigated for the treatment of inflammatory diseases like rheumatoid arthritis and certain cancers, including multiple myeloma.^{[8][13]}
- Oncolytic Drugs: It is also an intermediate in the synthesis of BAY-1082439, a selective PI3K $\alpha/\beta/\delta$ inhibitor with applications in cancer therapy.^[14]

The versatility of the pyridinecarboxylic acid scaffold suggests that **2-methylisonicotinic acid** can be used to generate libraries of compounds for screening against various biological targets.

Safety Information

2-Methylisonicotinic acid is an irritant. Standard laboratory safety precautions should be taken when handling this compound.

Hazard Information	GHS Pictogram	Signal Word	Hazard Statements
GHS Classification	GHS07	Warning	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. famu.edu [famu.edu]
- 4. researchgate.net [researchgate.net]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. m.youtube.com [m.youtube.com]
- 8. A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. I-kappa-kinase-2 (IKK-2) inhibition potentiates vincristine cytotoxicity in non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IkB kinase β (IKK β): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Methylisonicotinic Acid (CAS 4021-11-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1303123#2-methylisonicotinic-acid-cas-4021-11-8-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com